molecular formula C12H14O3 B3085348 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde CAS No. 1154340-59-6

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde

Cat. No.: B3085348
CAS No.: 1154340-59-6
M. Wt: 206.24 g/mol
InChI Key: VFWBDIPOMLBVTE-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a cyclopropylmethoxy group and a methoxy group, along with an aldehyde functional group

Preparation Methods

The synthesis of 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antibacterial activity could involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-4-2-3-10(7-13)12(11)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWBDIPOMLBVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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